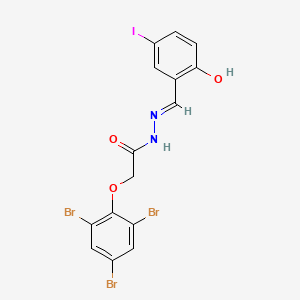
N'-(2-hydroxy-5-iodobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2-hydroxy-5-iodobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide, also known as HIBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. HIBA is a hydrazone derivative that contains both iodine and bromine atoms, making it a unique and valuable compound for research purposes.
Mécanisme D'action
The mechanism of action of N'-(2-hydroxy-5-iodobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide is not fully understood, but it is believed to act by binding to specific targets in cells and inducing changes in cellular processes. In the case of its use as a fluorescent probe, this compound binds to copper ions and produces a fluorescent signal that can be detected.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In addition to its potential as an anticancer agent, this compound has also been investigated for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines in cells, suggesting that it may have potential for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N'-(2-hydroxy-5-iodobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide is its unique chemical structure, which makes it a valuable compound for research purposes. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research involving N'-(2-hydroxy-5-iodobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide. One area of interest is its potential as an anticancer agent, and further studies are needed to investigate its mechanism of action and efficacy in different cancer types. Additionally, this compound may have potential for use in the development of new fluorescent probes for the detection of other metal ions in biological systems. Further research is also needed to investigate its potential as an anti-inflammatory agent and its potential for the treatment of inflammatory diseases.
In conclusion, this compound is a unique and valuable compound that has shown potential for use in various scientific research applications. Its potential as an anticancer agent, fluorescent probe, and anti-inflammatory agent makes it an area of interest for future research.
Méthodes De Synthèse
The synthesis of N'-(2-hydroxy-5-iodobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide involves the reaction of 2-hydroxy-5-iodobenzaldehyde with 2-(2,4,6-tribromophenoxy)acetic acid hydrazide in the presence of a base. The resulting product is a yellow crystalline solid that can be purified through recrystallization.
Applications De Recherche Scientifique
N'-(2-hydroxy-5-iodobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide has shown potential for use in various scientific research applications. One of its main uses is as a fluorescent probe for the detection of copper ions in biological systems. This compound has also been investigated for its potential as an anticancer agent, as it has been shown to induce apoptotic cell death in cancer cells.
Propriétés
IUPAC Name |
N-[(E)-(2-hydroxy-5-iodophenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br3IN2O3/c16-9-4-11(17)15(12(18)5-9)24-7-14(23)21-20-6-8-3-10(19)1-2-13(8)22/h1-6,22H,7H2,(H,21,23)/b20-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTYQAAHTXFTBJ-CGOBSMCZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1I)/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br3IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-dimethyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B6031084.png)

![ethyl 4-[1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6031091.png)
![N-(3,4-dichlorophenyl)-N'-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6031096.png)
![2-{1-(2-fluoro-4-methoxybenzyl)-4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6031113.png)
![2-(1-ethyl-1H-pyrazol-4-yl)-9-(2-thienyl)-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B6031119.png)

![N-(3-chloro-4-fluorophenyl)-3-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B6031127.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B6031129.png)


![1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-4-(methoxymethyl)piperidine](/img/structure/B6031149.png)
![methyl N-[(1-phenylcyclopentyl)methyl]-beta-alaninate hydrochloride](/img/structure/B6031155.png)
